molecular formula C7H5ClN2S B2908546 2-Chlorobenzo[d]thiazol-7-amine CAS No. 1782641-10-4

2-Chlorobenzo[d]thiazol-7-amine

Cat. No.: B2908546
CAS No.: 1782641-10-4
M. Wt: 184.64
InChI Key: UCQKSFXZSSOCIF-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazol-7-amine is an organic compound with the molecular formula C7H5ClN2S It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-6-chlorobenzothiazole with suitable reagents under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]thiazol-7-amine can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .

Scientific Research Applications

2-Chlorobenzo[d]thiazol-7-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts as an inhibitor of cyclooxygenase enzymes, which are involved in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, the compound’s ability to interact with other proteins and enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

2-Chlorobenzo[d]thiazol-7-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes and its applications in materials science make it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQKSFXZSSOCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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